N-(3-Chloro-4-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide
CAS No.:
Cat. No.: VC15349658
Molecular Formula: C22H21ClFN3OS
Molecular Weight: 429.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21ClFN3OS |
|---|---|
| Molecular Weight | 429.9 g/mol |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)-2-[(2-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C22H21ClFN3OS/c23-17-13-16(9-10-18(17)24)25-19(28)14-29-21-20(15-7-3-1-4-8-15)26-22(27-21)11-5-2-6-12-22/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,25,28) |
| Standard InChI Key | UENYGJQRSCZQAA-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CC=C4 |
Introduction
N-(3-Chloro-4-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide is a complex organic compound characterized by its unique structural features, including a chloro and fluorine substituent on the aromatic ring, as well as a diazaspiro moiety. This compound belongs to the family of acetamides and contains a spirocyclic system, which is known for imparting distinctive biological properties.
Synthesis and Chemical Reactions
The synthesis of N-(3-Chloro-4-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide typically involves multi-step organic synthesis techniques. These methods allow for precise control over the molecular architecture and functionalization of the compound, ensuring high yields and purity.
| Synthetic Steps | Description |
|---|---|
| Formation of Diazaspiro Moiety | Involves the creation of the spirocyclic system |
| Introduction of Sulfanyl Group | Incorporation of the sulfanyl moiety into the structure |
| Acetamide Formation | Final step involving the formation of the acetamide group |
Biological Activity and Potential Applications
Compounds featuring diazaspiro structures often exhibit significant biological activities, including interactions with enzymes or receptors. The presence of both nitrogen atoms in the diazaspiro structure and functional groups like fluorophenyl may facilitate binding to these targets, influencing cellular pathways and biological responses.
| Potential Biological Targets | Possible Mechanisms |
|---|---|
| Enzymes | Inhibition or activation of enzymatic activities |
| Receptors | Binding and modulation of receptor-mediated responses |
Comparison with Similar Compounds
N-(3-Chloro-4-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide can be compared with other compounds that share structural similarities but differ in specific functional groups or substituents.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(3-Chloro-4-fluorophenyl)-2-methylthioacetamide | Contains sulfur but lacks spiro structure | Simpler structure with potential for different reactivity |
| N-(4-Fluorophenyl)-2-thioacetamide | Similar thioamide functionality | Different halogen substitution pattern |
| 2-{(E)-[(3-Chloro-4-fluorophenyl)methylidene]amino}-N-(phenyl)acetamide | Contains an imine linkage | Different mechanism of action due to imine formation |
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